molecular formula C20H21NO4 B2603265 [(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate CAS No. 380168-83-2

[(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate

Cat. No. B2603265
CAS RN: 380168-83-2
M. Wt: 339.391
InChI Key: AZMSWEONDRGBHC-UHFFFAOYSA-N
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Description

“[(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate” is a chemical compound that contains several types of bonds and functional groups . It has a total of 46 bonds, including 27 non-H bonds, 16 multiple bonds, 8 rotatable bonds, 4 double bonds, and 12 aromatic bonds . The compound also contains 2 six-membered rings, 1 aromatic ester, 1 aliphatic secondary amide, 1 aromatic ketone, and 1 sulfoxide .


Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Another process involves the resolution of racemic mixtures of similar compounds with cinchona class of alkaloids or amines .


Molecular Structure Analysis

The molecular structure of “[(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate” is complex due to the presence of multiple functional groups and bonds . It contains aromatic bonds, which are a type of covalent bond that occurs in aromatic compounds like benzene and other ring structures .


Chemical Reactions Analysis

Reactions at the benzylic position are common in compounds like "[(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate" . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization of the benzylic radical .

Scientific Research Applications

Anticancer Drug Synthesis

"Amino acetate functionalized Schiff base organotin(IV) complexes show promise as anticancer drugs. These complexes, characterized by various spectroscopic techniques and elemental analyses, demonstrated significant cytotoxicity against a range of human tumor cell lines, surpassing some conventional drugs like doxorubicin and cisplatin in effectiveness" (Basu Baul et al., 2009).

Biodegradable Polymers

"Environmentally benign CO2-based copolymers, specifically poly(tert-butyl 3,4-dihydroxybutanoate carbonate), synthesized from dihydroxybutyric acid and CO2, demonstrate potential for biocompatible polymer production. These materials, having significant carbonate linkages and regioselectivity, show promise for applications including drug delivery" (Tsai, Wang, & Darensbourg, 2016).

Organic Synthesis and Mechanistic Studies

"Studies on the oxidative cleavage of the CC triple bond during the autoxidation of acetylenic hydrocarbons highlighted α-dicarbonyl compounds as key intermediates. This research provides insights into the oxidation mechanisms of such compounds, presenting a foundation for further synthetic applications" (Rao & Pritzkow, 1987).

DNA Binding Interactions

"Amide-substituted dexibuprofen derivatives were synthesized and evaluated for their DNA binding interactions. These compounds, analyzed through various spectroscopic and voltammetric techniques, demonstrated significant binding with DNA, offering insights into their potential biomedical applications" (Arshad et al., 2017).

Enzymatic Synthesis of Amino Acids

"Enzymatic hydrolysis of methyl difluoro-amino esters provided a method for synthesizing difluoro-l-amino acids, illustrating a biocatalytic approach to produce stereochemically pure amino acids for pharmaceutical and chemical research" (Ayi, Guedj, & Septe, 1995).

Safety and Hazards

The safety data sheet for similar compounds often includes information on hazards, precautionary statements, and first-aid measures . For example, they may be classified as flammable liquids and may require specific storage and disposal methods .

properties

IUPAC Name

[2-(3-acetylanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-18(15-8-5-4-6-9-15)20(24)25-13-19(23)21-17-11-7-10-16(12-17)14(2)22/h4-12,18H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMSWEONDRGBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate

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